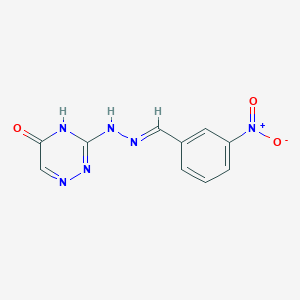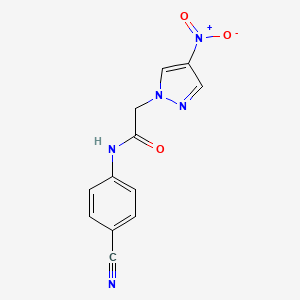![molecular formula C19H17N3O2S B5977952 2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5977952.png)
2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide, also known as HMN-214, is a synthetic compound that has been extensively studied for its potential use as an anticancer drug. It belongs to the class of compounds known as small molecule inhibitors, which can block the activity of specific enzymes or other proteins involved in cancer cell growth and proliferation.
Wirkmechanismus
2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide works by inhibiting the activity of a specific protein called ribonucleotide reductase (RNR), which is involved in the synthesis of DNA precursors necessary for cancer cell growth and proliferation. By blocking RNR activity, this compound can prevent the synthesis of DNA and ultimately lead to cancer cell death. In addition to its effects on RNR, this compound has also been shown to inhibit the activity of other proteins involved in cancer cell survival and proliferation, such as AKT and mTOR.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide in lab experiments is its specificity for RNR and other cancer-related proteins, which can minimize off-target effects and toxicity. However, one limitation is that the optimal dosage and administration route for this compound in humans is still unknown, and more research is needed to determine its safety and efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide. One area of interest is the development of more potent and selective derivatives of this compound that can target specific cancer types or overcome drug resistance. Another area of interest is the combination of this compound with other chemotherapy drugs or immunotherapy agents to enhance its anticancer effects. Finally, more research is needed to determine the optimal dosage and administration route for this compound in humans and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide involves several steps, including the reaction of 2-mercaptopyrimidine with 4-chloro-6-phenylpyrimidine, followed by the reaction of the resulting intermediate with 2-methylphenylacetic acid. This process results in the formation of this compound, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide has been extensively studied for its potential use as an anticancer drug. It has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth and proliferation of various cancer cell lines, including lung cancer, breast cancer, and pancreatic cancer. In addition, this compound has been shown to enhance the efficacy of other chemotherapy drugs, such as gemcitabine and cisplatin, in animal models.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-7-5-6-10-15(13)20-18(24)12-25-19-21-16(11-17(23)22-19)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUVPLDGVKMEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5977879.png)
![2-{[1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5977892.png)
![3-hydroxy-2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5977898.png)



![5-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5977929.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5977941.png)
![3-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5977943.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B5977944.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5977960.png)
![N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B5977961.png)
